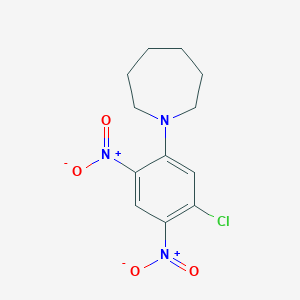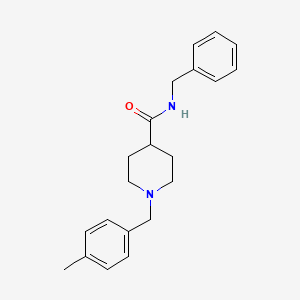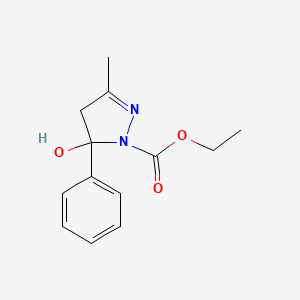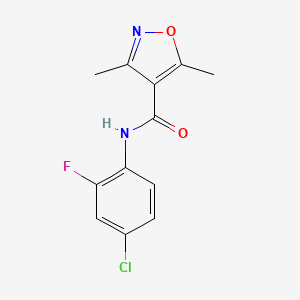![molecular formula C12H17N2O7P B5010582 [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate](/img/structure/B5010582.png)
[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a diethoxyphosphoryl group, a nitrophenyl group, and a carbamate moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate typically involves the reaction of diethyl phosphite with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include amino derivatives, substituted carbamates, and hydrolyzed phosphoric acid derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Chemistry
In chemistry, [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate is used as a reagent for the synthesis of complex organic molecules. Its unique structure allows for selective functionalization and modification of target compounds, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biochemical pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as antimicrobial and anticancer agents, providing a basis for the development of new drugs .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including the manufacture of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts biochemical pathways and exerts the compound’s effects. Additionally, the nitrophenyl group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-nitrobenzyl)phosphonate: Similar in structure but lacks the carbamate moiety.
Diethyl (3-nitrophenyl)phosphonate: Similar but with different substitution patterns on the phenyl ring.
Diethyl (2-nitrophenyl)phosphonate: Another structural isomer with different properties.
Uniqueness
[Diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate is unique due to the presence of both the diethoxyphosphoryl and carbamate groups, which confer distinct reactivity and functionality. This combination allows for diverse chemical transformations and applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
[diethoxyphosphoryl-(3-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-6-5-7-10(8-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOJJQYMRGMFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5010504.png)
![2,3,4,5-Tetrabromo-6-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid](/img/structure/B5010515.png)
![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)

![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B5010551.png)
![2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)

![(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5010589.png)
![1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5010595.png)
